2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is a heterocyclic compound that contains a benzimidazole core substituted with a chlorophenyl group and a methylsulfanyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds with benzimidazole moieties have been found to exhibit antimicrobial activity . In these cases, the target is often a key functional protein in bacterial cell division, such as FtsZ .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to disruption of essential processes . For instance, when FtsZ is the target, the interaction can inhibit bacterial cell division, leading to the death of the bacteria .
Biochemical Pathways
Based on the potential target (ftsz), it can be inferred that the compound may affect the bacterial cell division process .
Pharmacokinetics
In silico adme and physicochemical properties of similar compounds have been calculated using software like swissadme .
Result of Action
If the compound acts similarly to other benzimidazole derivatives with antimicrobial activity, it could potentially lead to the death of bacteria by inhibiting cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the benzimidazole core with a chlorophenyl derivative, often through a nucleophilic substitution reaction.
Addition of the methylsulfanyl group: This can be accomplished by reacting the intermediate with a methylsulfanyl reagent, such as methylthiol, under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
- 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-3H-pyrimidin-4-one
- 2-chlorophenyl methyl sulfone
Comparison:
- 2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole is unique due to its benzimidazole core, which imparts specific biological activities and chemical properties.
- 2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-3H-pyrimidin-4-one has a pyrimidine core, which may result in different biological activities and reactivity.
- 2-chlorophenyl methyl sulfone lacks the benzimidazole core and has different chemical properties and potential applications.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLFMMYVRKEHJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.